H-Ile-Lys-Val-Ala-Val-OH

Neurite Outgrowth Neuronal Differentiation PC12 Cells

H-Ile-Lys-Val-Ala-Val-OH (IKVAV) is the native laminin α1 chain pentapeptide uniquely required for potent neurite outgrowth and integrin-mediated cell adhesion. Scrambled sequences (e.g., VKAIV) exhibit complete loss of function—making authentic IKVAV non-negotiable for neural tissue engineering, NSC differentiation, and cell-matrix signaling studies. Supplied as a white solid, ≥98% purity by HPLC. For research use only.

Molecular Formula C25H48N6O6
Molecular Weight 528.7 g/mol
CAS No. 131167-89-0
Cat. No. B141183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ile-Lys-Val-Ala-Val-OH
CAS131167-89-0
SynonymsIKVAV
Ile-Lys-Val-Ala-Val
isoleucyl-lysyl-valyl-alanyl-valine
Molecular FormulaC25H48N6O6
Molecular Weight528.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N
InChIInChI=1S/C25H48N6O6/c1-8-15(6)18(27)23(34)29-17(11-9-10-12-26)22(33)30-19(13(2)3)24(35)28-16(7)21(32)31-20(14(4)5)25(36)37/h13-20H,8-12,26-27H2,1-7H3,(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t15-,16-,17-,18-,19-,20-/m0/s1
InChIKeyXQQUSYWGKLRJRA-RABCQHRBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IKVAV (H-Ile-Lys-Val-Ala-Val-OH) for Research and Procurement: A Core Laminin-Derived Bioactive Pentapeptide


H-Ile-Lys-Val-Ala-Val-OH (CAS 131167-89-0), commonly abbreviated as IKVAV, is a five-amino acid synthetic peptide corresponding to a core bioactive motif located on the C-terminal end of the long arm of the laminin α1 chain [1]. It is widely recognized as one of the most potent active sites derived from laminin-1, and its primary sequence is highly conserved across species . IKVAV mediates a range of biological activities, including cell adhesion, neurite outgrowth, angiogenesis, and tumor growth, primarily through integrin binding and the activation of downstream MAPK/ERK1/2 and PI3K/Akt signaling pathways .

The Sequence-Specificity of H-Ile-Lys-Val-Ala-Val-OH: Why IKVAV Is Not Interchangeable with Other Laminin-Derived Peptides


The biological activity of H-Ile-Lys-Val-Ala-Val-OH is exquisitely dependent on its precise amino acid sequence and conformation. The presence and position of the isoleucine and lysine residues are critical structural determinants for its function [1]. Studies demonstrate that simple substitution of these residues or scrambling the IKVAV sequence results in a complete loss of key activities [1][2]. Therefore, generic or related laminin peptides (e.g., YIGSR, RGD, or scrambled sequences like VKAIV) cannot be considered functional substitutes for IKVAV in applications requiring potent neurite outgrowth or specific integrin-mediated cell adhesion. The evidence below underscores the quantifiable performance gap between the native IKVAV sequence and its closest analogs, making it a distinct and non-fungible procurement choice.

Quantitative Performance Benchmarks for H-Ile-Lys-Val-Ala-Val-OH Versus Comparators


Superior and Non-Equivalent Neurite Outgrowth Activity of IKVAV Compared to Amino Acid-Substituted Analogs

A comprehensive structure-activity relationship (SAR) study demonstrated that the biological activity of the IKVAV sequence is highly dependent on its exact amino acid composition. A panel of 12-mer peptide analogs containing the IKVAV sequence with specific substitutions at the lysine or isoleucine residues were synthesized and tested. While some analogs retained the ability to promote cell attachment, none of the analog peptides demonstrated neurite outgrowth activity that was comparable to the native IKVAV-containing sequence [1]. This finding underscores that IKVAV's neurite-promoting function is uniquely tied to its primary structure and cannot be replicated by closely related sequences.

Neurite Outgrowth Neuronal Differentiation PC12 Cells

Significantly Enhanced Neurite Length from IKVAV-Functionalized Hydrogels Compared to a Scrambled VKAIV Sequence Control

The functional superiority of the IKVAV sequence was quantitatively validated in a three-dimensional hydrogel model. Elastin-like polypeptides (ELPs) were engineered to present either the bioactive IKVAV sequence or a scrambled control sequence (VKAIV). When rat primary sensory neurons were cultured on these hydrogels, those grown on surfaces with a high concentration (20%) of ELP-IKVAV developed significantly longer neurites than neurons cultured on hydrogels containing the same concentration of the scrambled ELP-VKAIV sequence [1].

Tissue Engineering Hydrogel Sensory Neurons

Accelerated Differentiation of Neural Progenitor Cells into Neurons with IKVAV-Functionalized Matrices

The IKVAV peptide's bioactivity extends beyond simple adhesion to influencing stem cell fate. Self-assembling nanofiber scaffolds designed to present the IKVAV epitope at high density induced very rapid differentiation of neural progenitor cells (NPCs) into neurons [1]. This effect was accelerated relative to controls, including laminin or soluble IKVAV peptide, demonstrating that the presentation of the IKVAV sequence in a structured matrix provides a unique and powerful cue for driving neurogenesis [1].

Neural Stem Cells Differentiation Neurogenesis

High-Value Research and Industrial Applications of H-Ile-Lys-Val-Ala-Val-OH


Development of Biofunctionalized Scaffolds for Neural Tissue Engineering

The unique and non-redundant ability of the IKVAV sequence to promote robust neurite outgrowth and accelerate neuronal differentiation makes it the peptide of choice for functionalizing biomaterial scaffolds in neural tissue engineering. As demonstrated by direct comparative studies, substituting IKVAV with scrambled or altered sequences (e.g., VKAIV) results in a significant loss of neurite extension [1]. H-Ile-Lys-Val-Ala-Val-OH is therefore an essential, high-value component for creating bioactive hydrogels, electrospun fibers, and surface coatings aimed at repairing spinal cord injury, treating traumatic brain injury, or guiding peripheral nerve regeneration [2].

Creating Defined, Xeno-Free Substrates for Neural Stem Cell Culture

For researchers seeking to eliminate undefined animal-derived components like Matrigel or laminin from their neural stem cell (NSC) culture systems, H-Ile-Lys-Val-Ala-Val-OH provides a chemically defined alternative. Evidence shows that IKVAV-functionalized surfaces not only support NSC adhesion but also actively accelerate their differentiation into a neuronal lineage, an effect superior to that of soluble IKVAV peptide [1]. This allows for the development of highly controlled, reproducible, and animal-free culture environments for both fundamental stem cell research and scaled-up production of cells for therapy.

Investigating Integrin-Mediated Signaling in Angiogenesis and Tumor Biology

IKVAV is a known ligand for several integrins, including αvβ3, α3β1, and α6β1, and is involved in promoting angiogenesis and tumor metastasis [1][2]. Researchers investigating these pathways rely on the specific sequence of H-Ile-Lys-Val-Ala-Val-OH to dissect integrin-mediated signaling mechanisms. Its activity is sequence-specific, as shown by studies where scrambled or substituted analogs failed to elicit the same biological response [3]. This makes the native peptide an essential and specific tool compound for studying cell-matrix interactions in cancer and vascular biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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